molecular formula C10H11N3O2 B8068351 Methyl 4-(2-azidoethyl)benzoate

Methyl 4-(2-azidoethyl)benzoate

Cat. No.: B8068351
M. Wt: 205.21 g/mol
InChI Key: HNZVOIXIDURXSH-UHFFFAOYSA-N
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Description

Methyl 4-(2-azidoethyl)benzoate is an organic compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a benzoate ester. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoethyl)benzoate typically involves the reaction of 4-(2-bromoethyl)benzoate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

4-(2-bromoethyl)benzoate+NaN3Methyl 4-(2-azidoethyl)benzoate+NaBr\text{4-(2-bromoethyl)benzoate} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} 4-(2-bromoethyl)benzoate+NaN3​→Methyl 4-(2-azidoethyl)benzoate+NaBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-azidoethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Methyl 4-(2-azidoethyl)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-azidoethyl)benzoate primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Methyl 4-(2-bromoethyl)benzoate: A precursor in the synthesis of Methyl 4-(2-azidoethyl)benzoate.

    Methyl 4-(2-aminoethyl)benzoate: A reduction product of this compound.

    Ethyl 4-(2-azidoethyl)benzoate: A similar compound with an ethyl ester instead of a methyl ester.

Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules, particularly in the field of click chemistry.

Properties

IUPAC Name

methyl 4-(2-azidoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)9-4-2-8(3-5-9)6-7-12-13-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZVOIXIDURXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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